molecular formula C11H9NO3 B12374321 Indole-3-pyruvic Acid-d5

Indole-3-pyruvic Acid-d5

Cat. No.: B12374321
M. Wt: 208.22 g/mol
InChI Key: RSTKLPZEZYGQPY-SNOLXCFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deuterium-labeled indoles, including Indole-3-pyruvic Acid-d5, can be achieved through acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated by treating them with 20 wt % deuterium sulfate in deuterated methanol at temperatures between 60°C and 90°C. For 3-unsubstituted indoles, a deuterium incorporation reaction can be accomplished by treating them with deuterated acetic acid at 150°C .

Industrial Production Methods

The large-scale and low-cost synthesis of deuterated auxins, such as this compound, can be achieved by preparing a 20 wt % deuterium sulfate/deuterated methanol/deuterium oxide solution. This method is practical and facilitates the production of deuterated compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Indole-3-pyruvic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions include indole-3-acetic acid, indole-3-lactic acid, and tryptophol .

Mechanism of Action

Indole-3-pyruvic Acid-d5 exerts its effects primarily through its role as an aryl hydrocarbon receptor agonist. This receptor is involved in various biological processes, including the regulation of gene expression and the modulation of immune responses. The compound’s antioxidant properties also contribute to its effects by neutralizing free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-3-pyruvic Acid-d5 is unique due to its specific role in the biosynthesis of auxin and its potent antioxidant properties. Unlike other similar compounds, it is particularly effective in studies related to inflammation and anxiety .

Properties

Molecular Formula

C11H9NO3

Molecular Weight

208.22 g/mol

IUPAC Name

2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D

InChI Key

RSTKLPZEZYGQPY-SNOLXCFTSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)C(=O)O)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O

Origin of Product

United States

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